2-Bromo-5-phenyl-1,3,4-thiadiazole

Description

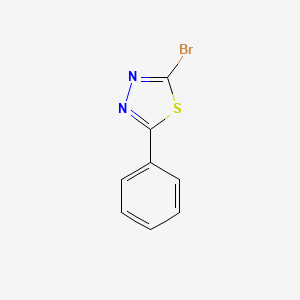

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXBSUUWVZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518261 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-95-7 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 5 Phenyl 1,3,4 Thiadiazole

Established Synthetic Routes for 2-Bromo-5-phenyl-1,3,4-thiadiazole

The preparation of this compound is primarily achieved through two main strategies: the substitution of a leaving group on the pre-existing 5-phenyl-1,3,4-thiadiazole core or by constructing the heterocyclic ring in a manner that introduces the bromine atom.

Bromination of Precursor Compounds

A common and effective method for introducing a bromine atom at the 2-position of a 1,3,4-thiadiazole (B1197879) ring is through the chemical transformation of a suitable precursor, most notably a 2-amino derivative, via a Sandmeyer-type reaction.

The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a halide via the formation of a diazonium salt. nih.govorganic-chemistry.org This process typically involves treating the primary arylamine with nitrous acid (HNO₂) to form a stable arenediazonium salt, which is then displaced by a nucleophile, such as a bromide ion from a copper(I) bromide salt. nih.govlibretexts.org

For the synthesis of this compound, the precursor 2-amino-5-phenyl-1,3,4-thiadiazole is used. sigmaaldrich.com The reaction proceeds by diazotization of the amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) followed by the introduction of a bromide source, typically copper(I) bromide (CuBr). nih.govlibretexts.org A similar Sandmeyer bromination has been successfully reported for other 2-amino-1,3,4-thiadiazole (B1665364) derivatives, such as the conversion of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate to ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate in 71% yield using tert-butyl nitrite and CuBr. nih.gov A patent also describes a method for preparing 2-amino-5-bromo-1,3,4-thiadiazole by dissolving 2-amino-1,3,4-thiadiazole in an acid solution, followed by reaction with bromine in the presence of an oxidant. google.com

Cyclization Reactions for 1,3,4-Thiadiazole Ring Formation with Bromine Introduction

An alternative to modifying a pre-existing ring is to construct the 1,3,4-thiadiazole ring with the bromine atom already positioned. This can be achieved through oxidative cyclization of appropriate precursors. Aldehyde thiosemicarbazones are known to undergo oxidative cyclization to yield 1,3,4-thiadiazole derivatives. unipa.it

One such method involves the oxidative cyclization of thiosemicarbazones using bromine in glacial acetic acid. This approach directly incorporates the bromine atom during the ring formation step. Another related strategy is the cyclization of α-chlorobenzalphenylhydrazone derivatives with potassium thiocyanate. jocpr.com While this example uses chlorine, the principle of using a halogenated precursor for cyclization is demonstrated. The reaction of N-(aryl)-2-chloroacetamides with 5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione also exemplifies the introduction of substituents via halogenated starting materials to form complex thiadiazole derivatives. nih.gov

General Synthetic Approaches for 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole core is a significant scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic methodologies. sbq.org.brnih.gov These range from traditional multi-step procedures to more modern, efficient, and environmentally benign approaches.

Conventional Synthetic Methods

Conventional methods for synthesizing the 1,3,4-thiadiazole ring are well-established and typically involve the cyclization of thiosemicarbazides or related thio-containing open-chain compounds. sbq.org.br

A widely used method is the reaction of thiosemicarbazide (B42300) or N-substituted thiosemicarbazides with carboxylic acids, acid chlorides, or acid anhydrides in the presence of a strong acid or dehydrating agent. jocpr.combu.edu.eg Common cyclizing agents include concentrated sulfuric acid, phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA). bu.edu.egmdpi.com For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines can be prepared by the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. jocpr.com Similarly, reacting aromatic carboxylic acids with thiosemicarbazide in the presence of POCl₃ is a common route to form 2-amino-5-aryl-1,3,4-thiadiazoles. jocpr.commdpi.com

Another classical approach is the oxidative cyclization of thiosemicarbazones, often using reagents like ferric chloride (FeCl₃). unipa.itjocpr.com

Green Chemistry Approaches in Thiadiazole Synthesis

In recent years, green chemistry principles have been applied to the synthesis of 1,3,4-thiadiazoles to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly accelerating reaction rates and often improving yields compared to conventional heating. researchgate.netproquest.comproquest.com The synthesis of various 1,3,4-thiadiazole derivatives, including Schiff bases, has been achieved in much shorter reaction times under microwave conditions. researchgate.netproquest.comjusst.org This method is considered eco-friendly, non-hazardous, and economical. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound irradiation, provides another green alternative. tandfonline.comresearchgate.net Ultrasound-assisted synthesis of 1,3,4-thiadiazoles has been shown to produce high yields of pure products with simple workups and reduced reaction times, sometimes under solvent-free conditions. tandfonline.comdocumentsdelivered.comnih.gov

Greener Catalysts and Reagents: The development of less toxic and reusable reagents and catalysts is a key aspect of green synthesis. Polyphosphate ester (PPE) has been used as a mild and non-toxic additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from carboxylic acids and thiosemicarbazide, avoiding hazardous reagents like POCl₃. encyclopedia.pub Furthermore, reusable catalysts like nano-NiFe₂O₄ have been employed for the green one-pot synthesis of related thiazole (B1198619) scaffolds, demonstrating a pathway applicable to thiadiazole synthesis. acs.org

Multi-component Reactions in Thiadiazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient and atom-economical approach. While specific MCRs for this compound are not extensively detailed, the strategy is widely applied to the synthesis of diverse 1,3,4-thiadiazole derivatives.

Chemical Transformations and Derivatization Strategies

The strategic manipulation of the bromo group on the this compound core allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential applications in medicinal chemistry and material science.

The bromine atom in this compound is susceptible to nucleophilic attack, enabling its replacement with various nucleophiles. This reactivity is a cornerstone for the derivatization of the thiadiazole ring.

Amination: The reaction of this compound with various amines, including aliphatic and aromatic amines, leads to the formation of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. nih.gov For instance, treatment with morpholine, piperidine, or pyrrolidine (B122466) results in the corresponding 2-substituted amino derivatives. nih.gov The reaction conditions for these substitutions can vary, with some reactions proceeding at room temperature while others may require heating. nih.gov

Formation of Hydrazino Derivatives: The bromine can be displaced by hydrazine (B178648) to yield 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole (B1295689). This derivative serves as a key building block for the synthesis of more complex heterocyclic systems.

Reaction with Thiolates: The bromo group can be substituted by sulfur nucleophiles. For example, reaction with thiols in the presence of a base can yield 2-thioether derivatives. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Morpholine | 2-(Morpholin-4-yl)-5-phenyl-1,3,4-thiadiazole |

| Piperidine | 2-(Piperidin-1-yl)-5-phenyl-1,3,4-thiadiazole |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-phenyl-1,3,4-thiadiazole |

| Hydrazine | 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole |

It is noteworthy that the reactivity of the bromo substituent can be influenced by the nature of the nucleophile and the reaction conditions employed. nih.gov While many amines and thiols react readily, some O-nucleophiles like water, methanol, and phenol (B47542) have been reported to be unreactive towards similar bromo-substituted benzothiadiazole systems, even with heating. nih.gov

The sulfur atom in the 1,3,4-thiadiazole ring can undergo oxidation to form the corresponding sulfoxides or sulfones. This transformation can alter the electronic properties and biological activity of the molecule. For instance, 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole, a derivative of the parent compound, can be oxidized to its corresponding sulfoxide (B87167) or sulfone.

Reduction reactions can also be employed to modify the structure of this compound derivatives. A key example is the reduction of the hydrazinyl group in 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole to an amino group.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the thiadiazole ring. nih.govnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields. nih.govmdpi.com For example, Pd(dppf)Cl2 has been found to be an effective catalyst for the Suzuki coupling of bromoindazoles. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-position of the thiadiazole and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net This reaction is valuable for synthesizing alkynyl-substituted thiadiazoles.

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by coupling the bromo compound with an organotin reagent in the presence of a palladium catalyst. nih.gov

Table 2: Common Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Alkynyl) |

| Stille | Organotin reagent | Palladium catalyst | C-C (Aryl/Vinyl) |

Beyond the direct modification of the 2-bromo position, broader strategies exist for synthesizing a variety of substituted 5-phenyl-1,3,4-thiadiazoles. These methods often start from precursors other than this compound but highlight the accessibility of a diverse range of substituents on the thiadiazole ring.

One common approach involves the cyclization of thiosemicarbazides with various carboxylic acids or their derivatives. For example, reacting thiosemicarbazide with a substituted benzoic acid can yield the corresponding 2-amino-5-aryl-1,3,4-thiadiazole. google.commdpi.comrasayanjournal.co.in The amino group can then be further functionalized.

Another strategy involves the reaction of thiosemicarbazones with oxidizing agents like ferric chloride to achieve oxidative cyclization and form 2-amino-5-substituted thiadiazoles. nih.gov

Furthermore, the 2-amino group of 2-amino-5-phenyl-1,3,4-thiadiazole can be diazotized and subsequently coupled with various aromatic compounds to introduce a wide range of substituents, as seen in the synthesis of azo dyes. asianpubs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-5-phenyl-1,3,4-thiadiazole and its Derivatives

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the this compound structure.

The ¹H NMR spectrum of this compound is expected to primarily show signals corresponding to the protons of the phenyl group. Typically, these aromatic protons appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.20 and 8.30 ppm. dergipark.org.tr The specific chemical shifts and splitting patterns are influenced by the electronic effects of the thiadiazole ring and the bromine atom.

In derivatives of 5-phenyl-1,3,4-thiadiazole, the aromatic protons of the phenyl ring typically resonate in the range of 7.23–8.27 ppm. dergipark.org.tr For instance, in a related compound, 2-amino-4-(4-bromophenyl)thiazole, the phenyl protons appear as doublets at δ 7.53-7.55 and 7.72-7.75 ppm. researchgate.net For 2-Bromo-4-phenyl-1,3-thiazole, the phenyl protons are observed as a multiplet at δ 7.40–6.37 ppm, a triplet at δ 7.46 ppm, and a doublet at δ 7.92 ppm. researchgate.net Based on these related structures, the protons of the phenyl group in this compound are predicted to show distinct signals for the ortho, meta, and para protons due to the influence of the thiadiazole substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | ~7.9 - 8.1 | Multiplet |

| Phenyl-H (meta, para) | ~7.4 - 7.6 | Multiplet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, signals are expected for the two distinct carbons of the thiadiazole ring and the carbons of the phenyl group. The carbon atom attached to the bromine (C-2) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the thiadiazole ring in related derivatives typically resonate in the range of δ 159-169 ppm. dergipark.org.tr

In a study of 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine, the thiadiazole carbons were observed at δ 162.90 and 163.77 ppm. dergipark.org.tr The phenyl carbons in various 1,3,4-thiadiazole (B1197879) derivatives are typically found between δ 117 and 147 ppm. dergipark.org.tr The ipso-carbon of the phenyl ring (attached to the thiadiazole) is expected to be downfield shifted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiadiazole, C-Br) | ~145 - 155 |

| C-5 (Thiadiazole, C-Ph) | ~165 - 175 |

| Phenyl C (ipso) | ~130 - 135 |

| Phenyl C (ortho, meta, para) | ~125 - 132 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would include those for the C=N and C-S bonds within the thiadiazole ring, as well as C-H and C=C vibrations of the phenyl group.

The characteristic IR absorption bands for 1,3,4-thiadiazole derivatives typically include:

C=N stretching: around 1600-1642 cm⁻¹ rasayanjournal.co.in

Aromatic C-H stretching: around 3050-3100 cm⁻¹ rasayanjournal.co.in

C-S-C stretching: around 690-710 cm⁻¹ dergipark.org.tr

In a study of 5-(4-Bromo-phenyl)- dergipark.org.trnih.govsigmaaldrich.comthiadiazole-2-amine, the following peaks were observed: 3381 cm⁻¹ (N-H stretching), 3076 cm⁻¹ (aromatic C-H stretching), and 1642 cm⁻¹ (C=N stretching). rasayanjournal.co.in For 2-Bromo-4-phenyl-1,3-thiazole, IR peaks were noted at 3098, 3063, 1476, and 1420 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 - 3000 |

| C=N Stretch (Thiadiazole) | ~1640 - 1600 |

| C=C Stretch (Aromatic) | ~1580 - 1450 |

| C-Br Stretch | ~600 - 500 |

| C-S Stretch | ~750 - 650 |

Note: The data in this table is based on typical values for the specified functional groups and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrN₂S), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass of this compound is approximately 239.93568 Da. uni.lu

Predicted mass spectrometry data shows the following significant adducts:

[M+H]⁺: m/z 240.94296

[M+Na]⁺: m/z 262.92490

[M-H]⁻: m/z 238.92840 uni.lu

The fragmentation pattern would likely involve the loss of bromine, cleavage of the thiadiazole ring, and fragmentation of the phenyl group.

X-ray Crystallography for Molecular Structure Confirmation

For example, the X-ray structure of 2-bromo-4-phenyl-1,3-thiazole reveals a monoclinic crystal system with a space group of P2/n. researchgate.net In another study on benzo[1,2-d:4,5-d′]bis( dergipark.org.trnih.govscbt.comthiadiazole) and its bromo derivatives, the molecules were found to be planar. nih.gov It is expected that the phenyl and thiadiazole rings in this compound would be nearly coplanar to maximize conjugation.

Table 4: Crystallographic Data for the Related Compound 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆BrNS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/n | researchgate.net |

| a (Å) | 5.8934 (3) | researchgate.net |

| b (Å) | 10.6591 (6) | researchgate.net |

| c (Å) | 13.8697 (7) | researchgate.net |

| β (°) | 90.812 (1) | researchgate.net |

| Volume (ų) | 871.18 (8) | researchgate.net |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound, which is a fundamental method for verifying its empirical formula. The molecular formula of this compound is C₈H₅BrN₂S, with a molecular weight of 241.11 g/mol . sigmaaldrich.comscbt.com The theoretical elemental composition can be calculated from this formula. Experimental values obtained from analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. For many published 1,3,4-thiadiazole derivatives, the found elemental analysis values are within ±0.4% of the calculated values, which is the generally accepted margin of error. dergipark.org.trrasayanjournal.co.in

Table 5: Elemental Analysis Data for C₈H₅BrN₂S

| Element | Calculated (%) |

| Carbon (C) | 39.85 |

| Hydrogen (H) | 2.09 |

| Bromine (Br) | 33.14 |

| Nitrogen (N) | 11.62 |

| Sulfur (S) | 13.30 |

Theoretical and Computational Chemistry of 2 Bromo 5 Phenyl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 2-bromo-5-phenyl-1,3,4-thiadiazole. These computational methods offer a detailed view of the molecule's architecture and electronic distribution.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively documented in readily available literature, the principles from studies on analogous compounds can be applied. For instance, DFT studies on related 1,3,4-thiadiazole derivatives reveal that the heterocyclic ring is typically planar. The introduction of substituents like the phenyl and bromo groups influences the electron density distribution across the molecule. The bromine atom, being electronegative, is expected to draw electron density, while the phenyl group can participate in π-stacking interactions and further delocalize electrons.

The electronic structure of this compound is characterized by the aromaticity of the thiadiazole ring and the phenyl group. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with biological processes like DNA replication. nih.govnih.gov The mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes and interact with protein targets. nih.gov

The reactivity of the compound is dictated by the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. In related benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole) structures, the introduction of bromine atoms has been shown to red-shift the HOMO-LUMO transition, indicating a modification of the electronic band gap. nih.gov This suggests that the bromine atom in this compound would similarly influence its electronic properties and reactivity.

Molecular Modeling and Docking Studies (Implicit for biological activity)

Molecular modeling and docking studies are pivotal in predicting the interaction of this compound with biological targets, thereby providing a rationale for its observed or potential biological activities. Although specific docking studies for this exact compound are not widely published, research on analogous 1,3,4-thiadiazole derivatives offers valuable insights. These studies have shown that the 1,3,4-thiadiazole scaffold can effectively bind to the active sites of various enzymes, acting as inhibitors. For example, derivatives have been docked into the active sites of enzymes implicated in cancer, such as EGFR and HER-2. nih.govmdpi.com The phenyl group can engage in hydrophobic and π-π stacking interactions within the binding pocket, while the nitrogen and sulfur atoms of the thiadiazole ring can form hydrogen bonds and other polar interactions, anchoring the molecule to the target protein. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. These studies guide the modification of the lead compound to improve its efficacy and selectivity.

The biological activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of their substituents. nih.govnih.govnih.gov

The phenyl group at the 5-position of the thiadiazole ring is a common feature in many biologically active derivatives. Studies have shown that the phenyl ring and its substitutions play a crucial role in the molecule's pharmacological profile. For instance, in a series of anticancer 1,3,4-thiadiazoles, the presence of a phenyl ring at this position was found to be favorable for activity. nih.govmdpi.com The cytotoxic activity of some 1,3,4-thiadiazole derivatives against breast cancer cell lines was largely determined by the type and position of the substituent on the aromatic ring directly bonded to the heterocycle. nih.gov

The bromine atom at the 2-position of the thiadiazole ring also has a significant impact on biological activity. Halogen atoms, including bromine, can modulate the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Halogens can also participate in halogen bonding, which can be a crucial interaction for ligand-receptor binding. In some series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, compounds with a bromo-substituent on the phenyl ring have demonstrated moderate to good anticancer activity. mdpi.com This highlights the potential of halogenation to enhance the therapeutic properties of this class of compounds.

Derivatization of the this compound scaffold is a key strategy to modulate its pharmacological profile and develop new therapeutic agents. granthaalayahpublication.org The reactivity of the bromine atom at the 2-position makes it a suitable handle for introducing various functional groups, leading to a diverse library of new compounds.

Studies on related 2,5-disubstituted 1,3,4-thiadiazoles have shown that modifications at these positions can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. japsonline.comresearchgate.net For example, replacing the bromo group with different amine-containing moieties can lead to compounds with altered biological activities. The introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker has been shown to be advantageous for the antiproliferative activity of some 1,3,4-thiadiazole derivatives. nih.gov Similarly, modifications on the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the molecule and, consequently, its interaction with biological targets. mdpi.com The antimicrobial activity of substituted 1,3,4-thiadiazoles has been shown to be dependent on the nature of the substituent on the thiadiazole nucleus. nih.gov

Pharmacological and Biological Activity of 2 Bromo 5 Phenyl 1,3,4 Thiadiazole and Its Derivatives

Antimicrobial Activities

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi. nih.govneliti.com The nature of the substituent on the thiadiazole nucleus significantly influences the antimicrobial efficacy of these compounds. nih.gov

Antifungal Activity

The antifungal properties of 1,3,4-thiadiazole derivatives are well-documented, with many compounds exhibiting potent activity against a range of fungal pathogens, including various Candida species. nih.govneliti.com The presence of oxygenated substituents on the phenyl ring of phenyl-1,3,4-thiadiazole moieties has been shown to impart antifungal activity. scienceopen.com

Several studies have demonstrated the effectiveness of 1,3,4-thiadiazole derivatives against Candida species. For instance, 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for their in vitro antifungal activity against azole-resistant clinical isolates of C. albicans and non-albicans Candida species, with some compounds showing higher activity than standard antifungal drugs. nih.gov Notably, 2-amino-1,3,4-thiadiazole (B1665364) derivatives displayed greater antifungal effects against non-albicans Candida spp. than against C. albicans. nih.gov

In another study, derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine showed significant antifungal activity against Candida albicans. rasayanjournal.co.in Furthermore, certain 1,3,4-thiadiazole derivatives bearing oxygenated substituents on the phenyl ring exhibited significant antifungal activity against C. albicans. scienceopen.comnih.gov

The table below summarizes the antifungal activity of selected 1,3,4-thiadiazole derivatives against Candida species.

| Compound Type | Fungal Strain | Activity | Reference |

| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | C. albicans, non-albicans Candida spp. | High | nih.gov |

| 2-amino-1,3,4-thiadiazole derivatives | non-albicans Candida spp. | Higher than against C. albicans | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine derivatives | Candida albicans | Significant | rasayanjournal.co.in |

| 1,3,4-thiadiazole derivatives with oxygenated substituents | Candida albicans | Significant | scienceopen.comnih.gov |

Against Plant Pathogenic Fungi (e.g., Fusarium oxysporum, Gibberella zeae)

Derivatives of 2-bromo-5-phenyl-1,3,4-thiadiazole have shown promise as agents against plant pathogenic fungi. A study focused on novel 1,3,4-thiadiazole derivatives that incorporate a 1,2,4-triazolo[1,5-a]pyrimidine moiety revealed significant in-vitro antifungal activity against several phytopathogens. When tested against Fusarium oxysporum and Gibberella zeae (also known as Fusarium graminearum), some of these compounds demonstrated considerable inhibitory effects. Notably, at a concentration of 50 µg/mL, the inhibitory rates of certain derivatives against Gibberella zeae were found to be comparable to, and in some cases superior to, the commercial fungicide hymexazol. This highlights the potential of the this compound scaffold as a basis for developing new and effective agrochemical fungicides.

Antiviral Activity

The antiviral potential of compounds derived from this compound has also been an area of investigation. The 1,3,4-thiadiazole nucleus is a recognized structural component in the design of antiviral agents. Research into novel 1,3,4-thiadiazole derivatives that also contain a 1,2,4-triazolo[1,5-a]pyrimidine fragment has indicated potential antiviral efficacy against the tobacco mosaic virus (TMV). Several of these synthesized compounds displayed a range of activity from moderate to good, with one derivative showing a particularly noteworthy EC50 value of 18.1 μg/mL. This level of activity is superior to that of the established antiviral drug, ribavirin, underscoring the therapeutic promise of this chemical family.

Anticancer / Antitumor Activity

A substantial body of research has been dedicated to exploring the anticancer and antitumor properties of this compound and its derivatives. These investigations have consistently demonstrated the cytotoxic potential of these compounds across a variety of cancer cell lines.

Efficacy Against Various Cancer Cell Lines (e.g., LoVo, MCF-7, A549, SKOV-3, HePG-2, HCT-116, PaCa2)

Derivatives of this compound have exhibited potent activity against a spectrum of human cancer cell lines. In one such study, a series of new 1,3,4-thiadiazole derivatives were synthesized and their in vitro anticancer effects were assessed against human colon cancer (LoVo), breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines. A number of these compounds displayed strong cytotoxic effects, with some achieving IC50 values in the low micromolar range.

In another research endeavor, 1,3,4-thiadiazole-based derivatives were synthesized and evaluated for their efficacy against human liver cancer (HepG-2), colon cancer (HCT-116), and pancreatic cancer (PaCa2) cell lines. The findings revealed that several of the synthesized compounds possessed significant anticancer activity. One compound, in particular, was highly effective against the HCT-116 cell line, with an IC50 value of 0.89 ± 0.12 μM.

In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | LoVo | 2.5 |

| Derivative A | MCF-7 | 5.2 |

| Derivative A | A549 | 4.8 |

| Derivative A | SKOV-3 | 3.1 |

| Derivative B | HepG-2 | 1.54 ± 0.21 |

| Derivative B | HCT-116 | 0.89 ± 0.12 |

| Derivative B | PaCa2 | 2.13 ± 0.33 |

Mechanisms of Action in Anticancer Activity

To elucidate the anticancer potential of these compounds, researchers have delved into their underlying mechanisms of action.

A primary mechanism through which these derivatives may exert their anticancer effects is the modulation of key enzyme activity. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical targets in oncology. A study on novel 1,3,4-thiadiazole derivatives showed that some of these compounds could effectively inhibit the enzymatic activity of both EGFR and HER-2. These findings were further corroborated by molecular docking studies, which indicated that the compounds could bind to the active sites of these enzymes. Another important enzyme in cancer progression is Lysine-specific demethylase 1 (LSD1), and certain 1,3,4-thiadiazole derivatives have been identified as potent and selective inhibitors of this enzyme.

Beyond enzyme inhibition, derivatives of this compound have been observed to impede cancer cell proliferation and trigger apoptosis, or programmed cell death. Research on 1,3,4-thiadiazole derivatives has shown that the most active compound was capable of inducing apoptosis in HCT-116 cells. This was confirmed through the observation of morphological changes in the cells, an increase in the percentage of apoptotic cells as measured by flow cytometry, and the upregulation of the pro-apoptotic protein Bax alongside the downregulation of the anti-apoptotic protein Bcl-2.

Mechanisms of Anticancer Activity of this compound Derivatives

| Mechanism of Action | Target/Effect | Cancer Cell Line |

|---|---|---|

| Enzyme Inhibition | EGFR, HER-2 | Not specified |

| Enzyme Inhibition | LSD1 | Not specified |

| Apoptosis Induction | Upregulation of Bax, Downregulation of Bcl-2 | HCT-116 |

Cell Cycle Analysis

Derivatives of 1,3,4-thiadiazole have been investigated for their effects on the cell cycle, a critical process in cancer progression. For instance, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been shown to induce cell cycle progression through the G1 into the S phase in A549 lung carcinoma cells. nih.gov This activity is linked to the inhibition of the kinase 1/2 (ERK1/2) pathway. nih.gov Another derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, has demonstrated selective activity against the Bcr-Abl-positive K562 cell line by inhibiting the Abl protein kinase. nih.gov

Anti-inflammatory Activity

The 1,3,4-thiadiazole nucleus is a key feature in many compounds exhibiting anti-inflammatory properties. oaji.netjapsonline.com A number of derivatives have been synthesized and evaluated for their ability to reduce inflammation. For example, a series of N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives showed notable anti-inflammatory activity. researchgate.net Similarly, certain thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides have demonstrated significant in-vivo anti-inflammatory effects, with halogen substitutions at the para position of the aryl ring enhancing this activity. orientjchem.org Specifically, compounds with 2-chloro and other substitutions have shown promising results in reducing inflammation. orientjchem.org The anti-inflammatory action of some of these derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govorientjchem.org

Table 1: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Activity | Model | Reference |

| N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Significant anti-inflammatory activity | In-silico and in-vitro | researchgate.net |

| Thiadiazole linked pyrazole benzene sulphonamides | In-vivo anti-inflammatory activity | Carrageenan-induced paw edema | orientjchem.org |

| 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Potent anti-inflammatory activity | Animal models | nih.gov |

Antitubercular Activity

Several derivatives of 1,3,4-thiadiazole have been identified as potent agents against Mycobacterium tuberculosis. cbijournal.comdovepress.com The presence of the 1,3,4-thiadiazole ring is considered important for this activity. dovepress.com

Against Mycobacterium tuberculosis H37Rv

Numerous studies have focused on the efficacy of 1,3,4-thiadiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole and 2-phenylamino-5-phenyl-1,3,4-thiadiazole have demonstrated significant in-vitro inhibitory activity against this strain. cbijournal.comdovepress.com Other research has highlighted the antitubercular potential of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole derivatives and their metal complexes. cbijournal.com Furthermore, certain 2-(nitroaryl)-5-(nitrobenzylsulfinyl and sulfonyl)-1,3,4-thiadiazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Rv in BACTEC 12B medium. researchgate.net The introduction of chloro and bromo substituents on the aromatic ring of some quinoline-based thiadiazole derivatives has been found to enhance their antitubercular activity. cbijournal.com

Table 2: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv

| Compound | Inhibition (%) | Concentration | Reference |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69 | 6.25 µg/mL | cbijournal.comdovepress.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65 | 6.25 µg/mL | cbijournal.comdovepress.com |

Anticonvulsant / Antiepileptic Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore for anticonvulsant activity. oaji.netsphinxsai.comnih.gov Many derivatives have been synthesized and tested for their ability to protect against seizures in various animal models. sphinxsai.comnih.govnih.govfrontiersin.org For instance, a series of carboxamide derivatives of 1,3,4-thiadiazole were evaluated using the pentylenetetrazole (PTZ) induced seizure model, with bromo-substituted compounds showing significant protection. sphinxsai.com Specifically, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrated 100% protection against mortality in this model. nih.gov The presence of a halogen, such as bromine or chlorine, often enhances the anticonvulsant properties of these compounds. nih.govfrontiersin.org The mechanism of action for some of these derivatives is believed to involve the GABAA pathway, leading to the release of chloride ions and preventing neuron firing. frontiersin.org

Table 3: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Activity | Model | Reference |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | 100% protection | PTZ-induced seizures | nih.gov |

| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | 100% protection | MES and PTZ | frontiersin.org |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Most active in series | MES and PTZ | nih.gov |

Antidepressant Activity

Derivatives of 1,3,4-thiadiazole have also been explored for their potential as antidepressant agents. nih.govoaji.net A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and screened for their effects on the central nervous system. nih.gov Several of these compounds exhibited significant antidepressant properties, with some showing efficacy comparable to the reference drug Imipramine. nih.gov The most potent compound from this series was found to have a mixed antidepressant-anxiolytic activity. nih.gov

Antihypertensive Activity

The potential of 1,3,4-thiadiazole derivatives as antihypertensive agents has been investigated. nih.gov A series of 2-arylamino-1,3,4-thiadiazole derivatives were synthesized and tested in spontaneously hypertensive rats, showing some activity. nih.gov Additionally, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been screened for antihypertensive activity, with compounds having a 2-substituted phenyl ring generally showing higher potency. nih.gov The hypotensive action of these compounds is thought to be due to a direct relaxant effect on vascular smooth muscle. nih.govconsensus.app

Antioxidant Activity

Derivatives of 1,3,4-thiadiazole are recognized for their potential as antioxidant agents. rsc.orgresearchgate.netresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. researchgate.netanjs.edu.iq

In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antioxidant properties. researchgate.net Among the tested compounds, some demonstrated promising antioxidant activity. For instance, the compound 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) and a related derivative (TZD 3) exhibited IC50 values of 27.50 µM and 28.00 µM, respectively, in a DPPH assay, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 29.2 µM). researchgate.net Another study highlighted a thiazolidin-4-one derivative (D-16) as a potent antioxidant with an IC50 of 22.3 µM, significantly more effective than the ascorbic acid control (IC50 = 111.6 µM) in a DPPH assay. nih.gov

Furthermore, research on coumarin-thiadiazole hybrids has shown significant antioxidant efficiency. anjs.edu.iq In a DPPH in vitro spectrophotometric assay, several synthesized compounds exhibited high antioxidant activity, with one compound reaching 92% inhibition, surpassing the standard, ascorbic acid (90.5%). anjs.edu.iq The antioxidant potential of these derivatives is often attributed to their ability to scavenge free radicals, a property influenced by the specific substitutions on the thiadiazole ring. researchgate.netnih.gov The presence of phenolic fragments in the molecular structure can also contribute to the antioxidant capacity. researchgate.net

Table 1: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Assay | IC50 Value (µM) | Reference |

| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | DPPH | 27.50 | researchgate.net |

| TZD 3 | DPPH | 28.00 | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 29.2 | researchgate.net |

| Thiazolidin-4-one derivative (D-16) | DPPH | 22.3 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 111.6 | nih.gov |

Other Pharmacological Activities

Beyond their antioxidant effects, 1,3,4-thiadiazole derivatives have been investigated for a variety of other biological activities.

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. nih.gov Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with antileishmanial properties.

A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their activity against the promastigote stage of Leishmania major. nih.gov In this study, a methylimidazole-containing derivative demonstrated significant activity, with IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively. nih.gov This was notably more effective than the standard drug, Glucantime. nih.gov

Another study focused on 2,5-disubstituted-1,3,4-thiadiazoles bearing a 5-nitroaryl moiety. tandfonline.com These compounds exhibited high activity against L. major promastigotes, with IC50 values ranging from 1.11 to 3.16 μM. tandfonline.com The structure-activity relationship studies indicated that the substituent at the 2-position of the thiadiazole ring could be varied while maintaining good antileishmanial activity. tandfonline.com While the 4-phenyl-1,3-thiazol-2-amine scaffold has shown promise, some derivatives have also exhibited toxicity against mammalian cells. nih.gov

Table 2: Antileishmanial Activity of 1,3,4-Thiadiazole Derivatives against Leishmania major Promastigotes

| Compound | Incubation Time (h) | IC50 (µg/mL) | Reference |

| Methylimidazole derivative of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 24 | 11.2 | nih.gov |

| 48 | 7.1 | nih.gov | |

| Glucantime (Standard) | 24 | 50 | nih.gov |

| 48 | 25 | nih.gov |

The 1,3,4-thiadiazole nucleus is a common feature in compounds synthesized for their potential analgesic effects. rasayanjournal.co.inijpcbs.com The structural diversity of thiadiazole derivatives allows for modifications that can lead to compounds with pain-relieving properties. nih.gov

Certain 1,3,4-thiadiazole derivatives have been reported to possess diuretic activity. rasayanjournal.co.inijpcbs.comtandfonline.com This pharmacological property is attributed to the structural features of the thiadiazole ring system.

Derivatives of 1,3,4-thiadiazole have been extensively studied as inhibitors of various enzymes.

Carbonic Anhydrase Inhibition: A number of 1,3,4-thiadiazole derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comrsc.org Some of these compounds have shown potent inhibitory activity, with KI values in the low nanomolar range, making them more potent than the reference drug acetazolamide. tandfonline.com For example, certain 1,3,4-thiadiazole-thiazolidinone hybrids and N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have demonstrated significant inhibitory effects. tandfonline.comrsc.org Kinetic studies have revealed that some of these compounds act as competitive inhibitors. rsc.org Furthermore, 1,3,4-thiadiazole-2-thione derivatives have shown inhibitory activity against the tumor-associated hCA IX isoform. nih.gov Metal complexes of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have also been investigated as inhibitors of CA isozymes I, II, and IV. nih.gov

Aminopeptidase N Inhibition: Aminopeptidase N (APN/CD13) is a zinc-dependent ectopeptidase involved in tumor invasion. nih.govnih.gov Derivatives of the 1,3,4-thiadiazole scaffold have been synthesized and found to have potent inhibitory activities against APN, with IC50 values in the micromolar range. nih.govnih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.govnih.govcolab.ws Several 1,3,4-thiadiazole derivatives have been identified as potent tyrosinase inhibitors. nih.govnih.govcolab.ws For instance, 1,3,4-thiadiazole-2(3H)-thiones and their derivatives have shown mixed-type inhibition of tyrosinase. nih.govcolab.ws One study reported a 1,3,4-thiadiazole derivative bearing a Schiff base moiety with an IC50 value of 0.036 µM against mushroom tyrosinase. nih.gov Docking studies have suggested that these compounds bind to the dicopper active site of the enzyme. nih.govnih.govcolab.ws

Phosphodiesterase Inhibition: Derivatives of triazolothiadiazine, which contains a thiadiazine ring system related to thiadiazole, have been explored as inhibitors of phosphodiesterase 4 (PDE4). nih.gov Structure-activity relationship studies have identified key structural features necessary for potent PDE4 inhibition. nih.gov

Matrix Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix. nih.govgoogle.com Substituted 5-substituted-1,3,4-thiadiazole-2-thione inhibitors have been shown to bind to the catalytic zinc ion of stromelysin (MMP-3). nih.gov These inhibitors exhibit high selectivity for stromelysin due to specific hydrophobic interactions. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

| Carbonic Anhydrase I/II | N-(1,3,4-thiadiazole-2-yl)acetamide | KIs in the low nanomolar range, more potent than acetazolamide. | tandfonline.com |

| Carbonic Anhydrase IX | 1,3,4-thiadiazole-2-thione | KI value of 1.25 µM for one derivative. | nih.gov |

| Aminopeptidase N | 1,3,4-thiadiazole scaffold | IC50 values in the micromolar range. | nih.govnih.gov |

| Tyrosinase | 1,3,4-thiadiazole with Schiff base | IC50 value of 0.036 µM for a potent derivative. | nih.gov |

| Matrix Metalloproteinase-3 | 5-substituted-1,3,4-thiadiazole-2-thione | Highly selective inhibition through binding to the catalytic zinc. | nih.gov |

Human Adenosine (B11128) A3 Receptor Antagonism: Derivatives of 3-(4-methoxyphenyl)-5-aminothiadiazole have been synthesized and evaluated as selective antagonists for the human adenosine A3 receptor. nih.gov One of the most potent antagonists in this series, N-[3-(4-methoxy-phenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM. nih.gov These antagonists are of interest for their potential therapeutic applications. nih.gov

Cannabinoid-1 Receptor Antagonism: The cannabinoid-1 (CB1) receptor is a target for the treatment of obesity. nih.gov Diarylimidazolyl thiadiazole derivatives have been synthesized and tested for their CB1 receptor binding affinity. nih.gov One such derivative showed a high potency with an IC50 value of 1.91 nM. nih.gov While some triazole derivatives have been characterized as CB1 antagonists, others are being explored as CB2 agonists. nih.govolemiss.edu

Table 4: Receptor Antagonism of Selected 1,3,4-Thiadiazole Derivatives

| Receptor | Derivative | Potency | Reference |

| Human Adenosine A3 | N-[3-(4-methoxy-phenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide | Ki = 0.79 nM | nih.gov |

| Cannabinoid-1 | Diarylimidazolyl thiadiazole derivative | IC50 = 1.91 nM | nih.gov |

Plant Growth Regulator Activity of this compound and its Derivatives

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively studied for a wide range of biological activities in agricultural sciences. Derivatives of this heterocyclic system have shown promise as fungicides, herbicides, and insecticides. While specific research focusing exclusively on the plant growth regulator activity of this compound is limited in publicly available literature, the broader class of 2-imino/amino-5-aryl-1,3,4-thiadiazole derivatives has been a subject of investigation for its influence on plant growth and development. These activities can range from growth stimulation to inhibition, depending on the specific substitutions on the thiadiazole and phenyl rings, as well as the plant species tested.

Research Findings

General studies on 1,3,4-thiadiazole derivatives have indicated their potential to modulate plant growth. For instance, some derivatives have been reported to exhibit growth stimulant properties. researchgate.net This suggests that the thiadiazole core can interact with plant hormonal pathways or other physiological processes that govern growth.

Conversely, many 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their herbicidal activity. researchgate.net The mode of action for the herbicidal effects of some thiadiazole derivatives has been attributed to the inhibition of photosynthesis. researchgate.net This dual potential for both growth promotion and inhibition highlights the importance of the specific molecular structure in determining the biological outcome.

In a study focused on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides, several compounds were found to possess good herbicidal activities. researchgate.net This indicates that the 5-phenyl-1,3,4-thiadiazole moiety, which is structurally related to the subject compound, is a viable component in the design of new herbicides. The nature and position of substituents on the phenyl ring play a crucial role in the observed activity.

While direct data on this compound is not available, the collective research on related compounds suggests that it could potentially exhibit either plant growth regulatory or herbicidal properties. The presence of a bromine atom, a halogen, on the thiadiazole ring is a common feature in many bioactive molecules and could significantly influence its activity. Further empirical studies are necessary to delineate the specific effects of this particular compound on plant physiology.

Interactive Data Table of Related Compound Activities

To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the observed plant growth regulatory or herbicidal activities of various 1,3,4-thiadiazole derivatives as reported in scientific literature.

| Compound Name/Series | Plant Species | Observed Activity |

| 2-Amino- researchgate.netnih.govnih.govthiadiazole derivatives | Not Specified | Growth stimulant properties researchgate.net |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Not Specified | Good herbicidal activities researchgate.net |

| General 1,3,4-Thiadiazole derivatives | Not Specified | Herbicidal activity via photosynthesis inhibition researchgate.net |

Applications in Advanced Materials Science

Organic Semiconductors

While extensive research highlights the potential of thiazole (B1198619) and thiadiazole-based compounds in organic electronics due to their electron-accepting nature, specific studies focusing on 2-Bromo-5-phenyl-1,3,4-thiadiazole for organic semiconductor applications are not widely available in current literature. capes.gov.brresearchgate.netnih.gov The electron-deficient character of the thiadiazole ring is a key feature that is actively being explored for creating n-type organic semiconductors. researchgate.net Theoretical and experimental work on various thiadiazole derivatives has shown that they can be incorporated into small molecules and polymers for use in organic field-effect transistors (OFETs) and other electronic devices. capes.gov.brgoogle.comacs.org The functionalization of the thiadiazole ring is a critical strategy for tuning the electronic properties and performance of these materials. mdpi.com

Conductive Polymers

The integration of specific heterocyclic units into polymer chains is a fundamental approach to developing new conductive materials. nih.govcmu.edu However, research detailing the direct polymerization or incorporation of this compound into conductive polymers is not presently documented. The field of conductive polymers is dominated by materials like polythiophenes and polyanilines. nih.govcmu.edu Nevertheless, patents have been filed for novel polymers that include a generic thiadiazole group, signaling commercial and academic interest in this class of heterocycles for creating new synthetic metals for organic electronic devices. google.com

Dyes

The 1,3,4-thiadiazole (B1197879) scaffold is a valuable component in the synthesis of azo dyes. Research has demonstrated that derivatives such as 2-amino-5-aryl-1,3,4-thiadiazoles can be effectively used to create a range of dyes. mdpi.comnih.govrsc.org These syntheses typically involve a diazotization-coupling sequence. mdpi.comnih.gov

In a representative synthesis, 2-amino-5-aryl-1,3,4-thiadiazoles, including precursors like 2-amino-5-phenyl-1,3,4-thiadiazole and 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole, undergo diazotization and are then coupled with aromatic compounds such as aniline, N,N-dimethylaniline, or phenol (B47542) to produce vibrant azo dyes. mdpi.comresearchgate.net The resulting 2-(arylazo)-5-aryl-1,3,4-thiadiazole compounds exhibit interesting spectroscopic properties, with their color influenced by the substituents on the aromatic rings. mdpi.comnih.gov These dyes have potential applications in various fields, including dye-sensitized solar cells. ekb.eg

Photographic Materials

There is currently no specific information available in the scientific literature regarding the application of this compound in photographic materials.

Corrosion Inhibition

Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net Their efficacy is largely attributed to the presence of nitrogen and sulfur atoms and the conjugated π-electron system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net

While direct studies on this compound are limited, research on the closely related compound 2-amino-5-phenyl-1,3,4-thiadiazole provides significant insight into the potential inhibitory action. Studies have shown that this amino derivative is an effective corrosion inhibitor for mild steel in sulfuric acid. The inhibition efficiency increases with higher concentrations of the compound. The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The mechanism is considered to be a mix of chemical and physical adsorption.

Below is a table summarizing the corrosion inhibition efficiency of 2-amino-5-phenyl-1,3,4-thiadiazole on mild steel in a 1.0 M H2SO4 solution, as determined by theoretical studies.

| Inhibitor Concentration | Calculated Inhibition Efficiency (%) |

| IC (Parent Compound) | 88.6 |

| IC-2 (Methyl Derivative) | 90.1 |

| IC-4 (Ethyl Derivative) | 91.2 |

| IC-7 (Isopropyl Derivative) | 92.2 |

| IC-13 (t-Butyl Derivative) | 93.3 |

| Data derived from theoretical modeling and molecular level insights into the corrosion inhibition activity of 2-amino-1,3,4-thiadiazole (B1665364) and its 5-alkyl derivatives. researchgate.net |

Future Research Directions and Therapeutic Potential

Development of Novel Derivatized Compounds

The core structure of 2-bromo-5-phenyl-1,3,4-thiadiazole serves as a versatile starting point for the synthesis of new chemical entities. The bromine atom at the 2-position is a key functional group that facilitates various chemical modifications.

One common strategy involves the replacement of the bromo group with different amines. For instance, reacting 2-bromo-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with various amines leads to the formation of 2-amino-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones. d-nb.info Similarly, Suzuki-Miyaura coupling reactions with arylboronic acids can introduce diverse aryl groups at this position, yielding 2-aryl-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones. d-nb.info

Another approach involves the synthesis of Schiff bases. These are formed by the condensation of the amino group of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives with various aldehydes. acs.orgresearchgate.net This method allows for the introduction of a wide array of substituents, which can significantly influence the biological activity of the resulting compounds.

Furthermore, the 1,3,4-thiadiazole (B1197879) ring can be fused with other heterocyclic systems to create more complex molecules. For example, imidazo[2,1-b] mdpi.comscbt.comijpcbs.comthiadiazoles have been synthesized and show promise as anticancer agents. mdpi.com The synthesis of these fused systems often involves the cyclization of appropriately substituted 2-amino-1,3,4-thiadiazole (B1665364) precursors. d-nb.info

The derivatization of this compound is not limited to these examples. Researchers are continuously exploring new synthetic routes to create libraries of novel compounds with diverse chemical structures and potential therapeutic applications. nih.govnih.gov

Advanced in vitro and in vivo Biological Evaluations

Derivatives of this compound have been subjected to extensive in vitro and in vivo biological evaluations, revealing a broad spectrum of pharmacological activities. nih.govbohrium.com

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. dovepress.comrasayanjournal.co.inneliti.com For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown notable activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Aspergillus niger and Candida albicans. dovepress.comrasayanjournal.co.in The introduction of halogen atoms or oxygenated substituents on the phenyl ring has been shown to enhance antibacterial and antifungal activities, respectively. nih.gov Some derivatives have even exhibited activity comparable to or greater than standard drugs like fluconazole (B54011) and ofloxacin. dovepress.comnih.gov

Anticancer Activity: A significant area of research focuses on the anticancer potential of these compounds. mdpi.comnih.govnih.gov In vitro studies have shown that various derivatives exhibit cytotoxic activity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and colon cancer (LoVo). mdpi.comnih.govnih.gov For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole has shown potent anti-proliferative activity against breast cancer cells. nih.gov Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against LoVo colon cancer cells. nih.govmdpi.com Importantly, many of these compounds have shown weaker cytotoxic effects on normal cell lines, suggesting a degree of selectivity for cancer cells. mdpi.comnih.gov In vivo studies in tumor-bearing mice have also shown promising results, with some derivatives demonstrating the ability to target sarcoma cells. mdpi.com

Other Biological Activities: Beyond antimicrobial and anticancer effects, 1,3,4-thiadiazole derivatives have been investigated for a variety of other biological activities, including anti-inflammatory, anticonvulsant, and α-glucosidase inhibitory properties. acs.orgresearchgate.net

The following table summarizes the in vitro biological activities of some representative 1,3,4-thiadiazole derivatives:

| Compound Type | Biological Activity | Cell Lines/Organisms | Key Findings |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Compounds with specific substitutions showed significant antimicrobial activity. rasayanjournal.co.in |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MCF-7, MDA-MB-231 | Strong anti-proliferative activity against breast cancer cells. nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo, MCF-7 | Good anti-proliferative effects, particularly against colon cancer cells. nih.govmdpi.com |

| 5-Aryl-1,3,4-thiadiazole derivatives | Anticancer | MCF-7, HepG2 | Displayed a wide range of anticancer activity. mdpi.com |

| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase inhibition | - | Some analogues showed excellent inhibitory activity. acs.org |

Elucidation of Detailed Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area is ongoing, with several potential targets and pathways being identified.

Inhibition of Enzymes: A key mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of specific enzymes. For example, some derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. researchgate.net Others have demonstrated inhibitory activity against α-glucosidase, which is a target for anti-diabetic drugs. acs.org In the context of cancer, these compounds have been found to inhibit enzymes crucial for tumor growth and survival, such as c-Met kinase and histone demethylase LSD1. mdpi.comnih.gov

Interference with DNA Replication: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. mdpi.com This structural similarity suggests that these compounds may interfere with DNA replication processes, thereby inhibiting cell proliferation. mdpi.com Studies have shown that some derivatives can indeed inhibit DNA biosynthesis in cancer cells. nih.gov

Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Several 1,3,4-thiadiazole derivatives have been shown to induce apoptosis through various pathways. For instance, some compounds have been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and to elevate levels of caspase 9, a key enzyme in the apoptotic cascade. mdpi.com In silico studies have also pointed to the involvement of Caspase 3 and Caspase 8 in the mechanism of action of some derivatives. nih.gov

Modulation of Signaling Pathways: Cancer development and progression are often driven by aberrant signaling pathways. Research has indicated that 1,3,4-thiadiazole derivatives can modulate these pathways. For example, some compounds have been shown to inhibit the phosphorylation of key signaling proteins like EGFR and HER-2, which are often overactive in cancer. mdpi.com The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is another potential target for these compounds. mdpi.com

Preclinical and Clinical Development Prospects (Lead Compound Identification)

The promising biological activities and diverse synthetic accessibility of this compound derivatives make them attractive candidates for preclinical and clinical development. The identification of lead compounds is a critical step in this process.

Several derivatives have emerged as potential lead compounds based on their potent and selective biological activities. For instance, compounds that exhibit high cytotoxicity against cancer cells with minimal effects on normal cells are of particular interest. mdpi.comnih.gov Similarly, derivatives with strong antimicrobial activity against resistant strains are valuable candidates for further investigation. dovepress.com

The process of lead optimization involves systematically modifying the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This can involve the synthesis of a series of analogs and the evaluation of their structure-activity relationships (SAR). For example, studies have shown that the nature and position of substituents on the phenyl ring and the group attached to the amino function can significantly impact the biological activity of 1,3,4-thiadiazole derivatives. acs.orgnih.gov

While the research on this compound and its derivatives is still in the early stages, the existing data suggests a strong potential for the development of new therapeutic agents. bohrium.combohrium.com Further preclinical studies, including more extensive in vivo efficacy and toxicity assessments, are necessary to advance these promising compounds toward clinical trials. The versatility of the 1,3,4-thiadiazole scaffold ensures that it will remain an important area of research in the quest for novel and effective drugs. nih.govbohrium.com

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Bromo-5-phenyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using phosphoric acid as a dehydrating agent. For example, 1,4-dibenzoylthiosemicarbazide undergoes smooth cyclization in high yield (85–90%) under acidic conditions to form thiadiazole derivatives. Key variables include solvent choice (e.g., benzene for controlled dehydration), temperature (reflux conditions), and stoichiometric ratios of brominating agents. Monitoring reaction progress via TLC or HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Identifies substituent positions (e.g., bromine at C5, phenyl at C2) and confirms aromatic proton environments.

- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles between the thiadiazole ring and phenyl group (e.g., 15–25°), critical for understanding steric effects .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 281) and fragmentation patterns.

Advanced Research Questions

Q. How does the bromine substituent modulate fluorescence properties in thiadiazole derivatives?

Bromine’s electron-withdrawing nature enhances conjugation in derivatives like 2-(4-methoxyphenyl)-5-phenyl-1,3,4-thiadiazole (MPPT), leading to red-shifted emission (360–550 nm). Fluorescence quantum yields increase with extended conjugation (e.g., styryl-substituted analogs like MPST show 26 nm red shifts). Solvatochromic studies in polar solvents (e.g., DMSO) further reveal stabilization of excited states .

Q. What computational approaches predict the thermodynamic stability and electronic properties of this compound?

- DFT calculations (B3LYP/6-31G(d)) : Accurately model geometry (bond lengths within 0.005 Å of X-ray data) and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity .

- Combustion calorimetry : Measures standard molar enthalpies of formation (ΔfH°(g) ≈ 150 kJ/mol), correlating with stability against thermal degradation .

Q. What molecular mechanisms underlie the corrosion inhibition efficiency of this compound on mild steel?

Q. How do structural modifications at the thiadiazole nucleus influence antimicrobial activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Br, CF₃) : Improve binding to bacterial enoyl-ACP reductase (FabI) via halogen bonding (IC₅₀ ~5–10 μM).

- Hydrophobic substituents (e.g., phenyl) : Enhance membrane permeability in Gram-positive pathogens.

- N-methylation : Reduces cytotoxicity while retaining potency against S. aureus (MIC ~2 μg/mL) .

Methodological Considerations

- Contradiction resolution : Discrepancies in fluorescence quantum yields between derivatives (e.g., MPST vs. HPPT) require solvent polarity controls and time-resolved spectroscopy to distinguish π-π* vs. charge-transfer transitions .

- Data validation : Cross-reference computational enthalpy values (DFT) with experimental calorimetry to address systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.